molecular formula C5H9NO2S B2828587 (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide CAS No. 1186058-73-0

(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Cat. No.: B2828587
CAS No.: 1186058-73-0
M. Wt: 147.19
InChI Key: REPYGHXGZNDHNU-WHFBIAKZSA-N
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Description

(1S,4S)-2-thia-5-azabicyclo[221]heptane 2,2-dioxide is a bicyclic compound that features a unique structure incorporating both sulfur and nitrogen atoms within its framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide typically involves a series of steps starting from readily available precursors. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen and sulfur atoms can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in synthetic applications or as intermediates in the production of more complex molecules.

Scientific Research Applications

(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecular architectures.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its derivatives are explored for their pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: The compound is used in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can modulate biological pathways, leading to various effects depending on the specific application. The compound’s rigid bicyclic structure also plays a role in its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both sulfur and nitrogen atoms in (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide imparts unique chemical reactivity and potential biological activity, distinguishing it from its analogs. This dual functionality allows for diverse applications in synthetic and medicinal chemistry.

Properties

IUPAC Name

(1S,4S)-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-9(8)3-4-1-5(9)2-6-4/h4-6H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPYGHXGZNDHNU-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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